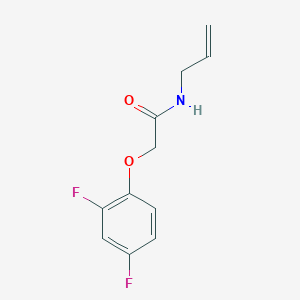

N-allyl-2-(2,4-difluorophenoxy)acetamide

Description

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZCVLRBTQSNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Enzyme Inhibition Potential

- Pseudomona Inhibitors: Analogs like N-[3,4-(methylenedioxy)benzyl]-2-(2,4-difluorophenoxy)propanamide (12e) demonstrated inhibitory activity against bacterial enzymes, suggesting the difluorophenoxy-acetamide scaffold is critical for binding .

- Urease Inhibition : Thioxothiazolidinyl-acetamides (e.g., 6o in ) show that sulfur-containing groups enhance urease inhibition, whereas the allyl group in the target compound may prioritize different mechanisms.

Agrochemical and Pharmaceutical Relevance

- Fluorine substitution enhances lipid solubility and metabolic stability .

- Anticancer Candidates: The difluorophenoxy moiety is present in the cancer drug N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide, highlighting the pharmacophore’s versatility .

Physicochemical Properties

- Crystallinity: Fluorine atoms in the phenoxy group promote intermolecular interactions (e.g., C–H···F, N–H···O), as observed in N-(3,4-difluorophenyl)-2,2-diphenylacetamide .

Challenges and Advantages

- Synthetic Drawbacks : Allyl groups may require protective strategies or specialized catalysts (e.g., T3P® in ) to mitigate side reactions.

- Derivatization Potential: The allyl substituent enables click chemistry or thiol-ene reactions for further functionalization, a unique advantage over non-allyl analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-allyl-2-(2,4-difluorophenoxy)acetamide?

- Methodology : Synthesis typically involves coupling 2-(2,4-difluorophenoxy)acetic acid with allylamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key parameters include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane or DMF for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the purity and structural integrity of This compound be validated?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.

- NMR : Key signals include δ 6.8–7.0 ppm (aromatic protons from difluorophenoxy), δ 5.1–5.3 ppm (allyl CH2=CH-), and δ 4.2–4.4 ppm (acetamide CH2) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 284.0892 (calculated for C₁₁H₁₀F₂NO₂) .

Q. What are the key physicochemical properties influencing its handling in lab settings?

- Properties :

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF), low in water (<0.1 mg/mL).

- Stability : Stable at −20°C under inert gas; sensitive to prolonged light exposure (degradation via photooxidation).

- Melting Point : ~120–125°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s inhibitory activity against Mycobacterium tuberculosis DprE1?

- Protocol :

Enzyme Assay : Recombinant DprE1 incubated with substrate (decaprenylphosphoryl-β-D-ribose) and compound (0.1–100 µM). Measure NADH oxidation at 340 nm.

IC50 Calculation : Fit dose-response curves using nonlinear regression.

Cellular Activity : Test in M. tuberculosis H37Rv cultures (MIC determination via resazurin microtiter assay) .

Q. What strategies resolve contradictions in SAR data for derivatives of This compound?

- Approach :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of active/inactive analogs.

- Metabolite Profiling : Use LC-MS to identify off-target interactions or metabolic inactivation.

- Crystallography : Co-crystallize active derivatives with DprE1 to validate binding interactions .

Q. How to optimize pharmacokinetic properties while retaining bioactivity?

- Strategies :

- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl, amine) to reduce cLogP from 3.2 to <2.5.

- Metabolic Stability : Assess liver microsome stability (human/rat) and modify labile sites (e.g., allyl group oxidation).

- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Q. What advanced techniques elucidate the compound’s mechanism in neuroprotective pathways?

- Methods :

- Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., Nrf2, BDNF).

- Electrophysiology : Patch-clamp assays to measure ion channel modulation (e.g., NMDA receptors).

- In Vivo Models : Test in zebrafish or murine models of neurodegeneration (e.g., MPTP-induced Parkinsonism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.